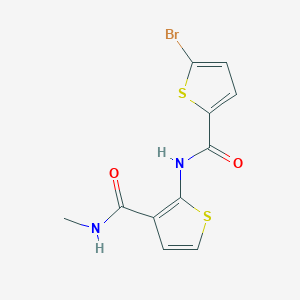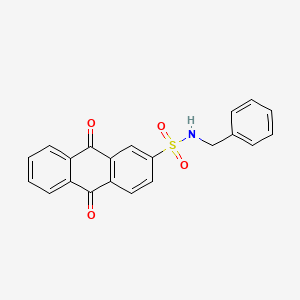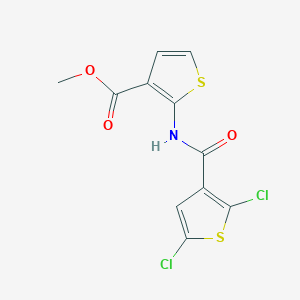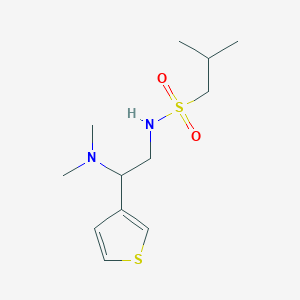
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide (2-BAMT) is a small molecule that has been studied for its potential use in a variety of scientific applications. It has been studied for its ability to bind to proteins, which can be used to study their structure and function, and for its potential to be used in drug delivery systems. In addition, 2-BAMT has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has been studied for its potential use in a variety of scientific applications. It has been studied for its ability to bind to proteins, which can be used to study their structure and function. In addition, 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has been studied for its potential use in drug delivery systems, and as a potential imaging agent for molecular imaging.
Mecanismo De Acción
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide binds to proteins through a covalent bond. The binding occurs between the sulfur atom of the molecule and the amide group of the protein. This binding is reversible, and can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has a number of advantages for laboratory experiments. It is a relatively small molecule, which makes it easy to handle and store. In addition, it is relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide is that it is not soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has a number of potential future directions. It could be used in the development of new drugs, as it has been shown to inhibit the activity of a number of enzymes. In addition, it could be used as a potential imaging agent for molecular imaging. It could also be used in the development of new drug delivery systems, as it has shown potential for binding to proteins. Finally, it could be used to study the structure and function of proteins, as it has been shown to bind to proteins reversibly.
Métodos De Síntesis
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide can be synthesized through an aqueous synthesis method. This method involves the reaction of 5-bromothiophene-2-amido-N-methylthiophene-3-carboxylic acid (BAMT) with anhydrous sodium acetate in aqueous acetic acid. The reaction is carried out at room temperature for 3-4 hours, and the product is isolated by filtration and recrystallization. The yield of 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide is typically greater than 95%.
Propiedades
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S2/c1-13-9(15)6-4-5-17-11(6)14-10(16)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGCNJYNGYTKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6501124.png)
![N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6501130.png)
![tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6501132.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6501135.png)
![3-[methyl(pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione hydrochloride](/img/structure/B6501146.png)

![tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B6501168.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501173.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501180.png)



![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide](/img/structure/B6501202.png)
